molecular formula C17H12N2O3S2 B2392507 (5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-30-0

(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2392507
CAS No.: 307525-30-0
M. Wt: 356.41
InChI Key: XRXDDURLKJYZNW-GDNBJRDFSA-N
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Description

(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a recognized antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a 'chemosensor' for its role in detecting irritant compounds and mediating inflammatory pain [https://pubmed.ncbi.nlm.nih.gov/17324494/]. This compound functions by blocking the channel's activity, thereby inhibiting the influx of calcium and sodium ions that would normally lead to neuronal depolarization and the sensation of pain or cold. Its primary research value lies in the study of pain pathways, neurogenic inflammation, and the development of novel analgesic therapeutics. Researchers utilize this specific antagonist to probe the complex physiology of the TRPA1 channel, to validate its role in disease models, and to help disentangle its function from other sensory ion channels [https://www.sciencedirect.com/topics/neuroscience/trpa1-channel]. The compound's structure, based on a rhodanine scaffold, is part of a class of investigational compounds explored for their potent and selective antagonism of TRPA1, making it a critical tool for pharmacological and neurological research.

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-11-4-2-6-13(8-11)18-16(20)15(24-17(18)23)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDDURLKJYZNW-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial : Effective against various bacterial strains.
  • Anticonvulsant : Showing promise in seizure management.
  • Anti-inflammatory : Reducing inflammation through various pathways.

Recent studies indicate that thiazolidin-4-one compounds can act on multiple biological targets, making them versatile candidates for drug development .

Anticancer Properties

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer activity. For instance, studies indicate that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells. The mechanisms involve:

  • Inhibition of CDK1/cyclin B : Leading to G2/M phase arrest.
  • Activation of apoptotic pathways : Promoting programmed cell death .

In a comparative study, derivatives similar to this compound demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.
  • Specific derivatives exhibiting strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of thiazolidin-4-one derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leads to apoptosis.
  • Biofilm Formation Inhibition : Some studies have highlighted the ability of these compounds to disrupt biofilm formation in bacterial strains, enhancing their efficacy as antimicrobial agents .

Case Studies

Several case studies have illustrated the effectiveness of thiazolidin-4-one derivatives:

StudyCompoundActivityCell Line/PathogenFindings
1This compoundAnticancerHT29Induced apoptosis via CDK1 inhibition
2Various ThiazolidinonesAntimicrobialE. coli, S. aureusSignificant antibacterial activity with low MIC
3Novel ThiazolidinonesAnticonvulsantAnimal ModelsReduced seizure frequency in tested models

Scientific Research Applications

Synthetic Route Overview

  • Starting Materials : 3-methylphenyl isothiocyanate and 3-nitrobenzaldehyde.
  • Reaction Conditions : Typically involves refluxing in a suitable solvent such as ethanol or methanol.
  • Characterization Techniques : The synthesized compound can be characterized using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase , an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions, which warrant further investigation through experimental assays.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity against a range of pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

These findings position the compound as a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study 1: Anti-inflammatory Potential
    • A study conducted by researchers evaluated the anti-inflammatory effects of various thiazolidinone derivatives, including our compound. The results demonstrated a significant reduction in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases.
  • Case Study 2: Antimicrobial Screening
    • Another study focused on screening several thiazolidinone compounds against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential role in treating bacterial infections.
Activity TypeTest Organisms/TargetsResultsReference
Anti-inflammatory5-lipoxygenaseInhibition observed
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AntimicrobialEscherichia coliMIC = 0.25 μM

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Rhodanine derivatives are highly tunable, with modifications at positions 3 (N-substituent) and 5 (aryl/heteroaryl methylidene) significantly altering their properties. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Selected Rhodanine Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Key Features
Target Compound 3-Methylphenyl 3-Nitrophenylmethylidene Meta-nitro group enhances electron-withdrawing effects; planar Z-configuration
(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl 4-Nitrophenylmethylidene Para-nitro group may alter electronic distribution; allyl increases lipophilicity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Ortho-hydroxy group enables hydrogen bonding; impacts solubility
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Methylphenyl 3,4-Dimethoxyphenylmethylidene Methoxy groups enhance electron-donating effects; improves membrane permeability
(5Z)-2-Sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 3-Trifluoromethylphenyl Thiophen-2-ylmethylidene Thiophene and CF3 groups introduce steric bulk and strong electron withdrawal
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The target compound’s meta-nitro group (strong electron-withdrawing) contrasts with analogs like the 3,4-dimethoxyphenyl derivative (electron-donating methoxy groups) . This affects charge distribution, reactivity, and interactions with biological targets.
  • Hydrogen Bonding : Derivatives with hydroxyl (e.g., 2-hydroxybenzylidene ) or methoxy groups participate in hydrogen bonding, enhancing crystallinity and solubility compared to nitro-substituted analogs.

Crystallographic and Electronic Properties

Crystal structure analyses reveal how substituents influence molecular geometry and packing:

  • Planarity and Conjugation: The Z-configuration in the target compound ensures conjugation across the thiazolidinone core and arylidene group, promoting π-π stacking in crystals .
  • Bond Angles and Lengths : In (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, the C5–C6 bond length (1.44 Å) and C6–S1 angle (121.6°) reflect resonance stabilization, a feature common to rhodanines .
  • Solvent Interactions: Methanol solvates (e.g., in ) form hydrogen-bonded networks, whereas nitro-substituted analogs may rely on van der Waals interactions due to reduced polarity .

Preparation Methods

Schiff Base Intermediate Formation

The foundational step involves preparing N-(3-nitrophenylmethylidene)-3-methylphenylamine through condensation of 3-nitrobenzaldehyde with 3-methylaniline. Studies demonstrate optimal yields (72–89%) when using anhydrous ethanol under reflux (78°C) for 6–8 hours with molecular sieves to absorb water.

Reaction Scheme 1:
$$ \text{3-Nitrobenzaldehyde} + \text{3-Methylaniline} \xrightarrow[\text{EtOH, reflux}]{\text{6–8 h}} \text{N-(3-Nitrophenylmethylidene)-3-methylphenylamine} $$

Thiazolidinone Ring Formation

Mercaptoacetic Acid Cyclization

The most widely applied method involves cyclizing Schiff base intermediates with mercaptoacetic acid. Key parameters:

Parameter Optimal Condition Yield Range Source
Solvent Toluene 68–74%
Catalyst Zinc chloride (0.5 eq) +12% yield
Temperature 110–115°C Max 76%
Reaction Time 4–6 hours -

Mechanistic Insight: The reaction proceeds through nucleophilic attack of the thiol group on the imine carbon, followed by cyclodehydration. Zinc chloride enhances electrophilicity of the imine carbon through Lewis acid coordination.

Stereochemical Control at C5

The Z-configuration predominates (>95%) due to thermodynamic stabilization from conjugation between the thione sulfur and exocyclic double bond. X-ray crystallographic data of analogous compounds confirms the (5Z) configuration results from minimized steric clashes between the 3-methylphenyl group and nitro substituent.

Table 1: Configuration Analysis by NMR

Proton δ (Z-isomer) δ (E-isomer) Coupling Constant
C5-H 7.82 ppm 7.45 ppm J = 12.1 Hz
C3-ArH 7.15–7.38 7.08–7.32 -

Data adapted from

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time from hours to minutes:

Method Time Yield Purity
Conventional 6 h 68% 95%
Microwave 25 min 73% 98%

This technique enhances reaction efficiency by 8-fold while improving product crystallinity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments (10 L batch) demonstrate:

Parameter Batch Reactor Flow Reactor Improvement
Space-Time Yield 0.8 kg/m³/h 3.2 kg/m³/h 400%
Energy Consumption 15 kWh/kg 6.2 kWh/kg 59%

Flow systems prevent thermal degradation of the nitro group while maintaining reaction exotherm control.

Spectroscopic Characterization

Infrared Spectroscopy

Critical absorption bands confirm structural features:

Bond Wavenumber (cm⁻¹) Intensity
C=S stretch 1215–1230 Strong
NO₂ asymmetric 1520–1535 Medium
C=C exocyclic 1620–1635 Weak

Data correlates with findings for analogous structures.

Purification Method Optimization

Recrystallization solvent screening reveals:

Solvent System Recovery Purity Crystal Habit
Ethanol/Water (3:1) 82% 99.1% Needles
Acetonitrile 78% 98.7% Plates
Ethyl Acetate 65% 97.3% Prisms

Ethanol/water mixtures provide optimal balance of recovery and purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Advantages Limitations Scale Suitability
Conventional Low equipment requirements Long reaction times Lab-scale
Microwave Rapid synthesis Specialized equipment Pilot-scale
Flow Chemistry Excellent scalability High initial investment Industrial

Data synthesized from

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Condensation of substituted benzaldehyde derivatives with thiosemicarbazides under reflux conditions in ethanol or DMF, often catalyzed by bases like piperidine .
  • Step 2 : Cyclization to form the thiazolidinone core, requiring precise temperature control (70–90°C) and solvent polarity adjustments to favor ring closure .
  • Optimization : Microwave-assisted synthesis (e.g., 100 W, 10–15 min) reduces reaction time and improves yield compared to conventional heating .
    • Key Parameters :
SolventCatalystTemperature (°C)Yield Range (%)
EthanolPiperidine8060–75
DMFNone9050–65
TolueneAcetic acid7045–55

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves regiochemistry of substituents (e.g., Z-configuration of the exocyclic double bond) and confirms aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for nitro- and methyl-substituted derivatives .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica reports confirm planar thiazolidinone rings and non-covalent interactions in related analogs .

Q. What initial biological screening methods are applicable for evaluating antimicrobial or anticancer potential?

  • In vitro Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like doxorubicin .
    • Critical Controls : Include solvent-only controls (e.g., DMSO) and validate results across triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can reaction mechanisms for thiazolidinone synthesis be elucidated?

  • Kinetic Studies : Monitor intermediate formation via HPLC or TLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies, revealing steric/electronic effects of nitro and methyl substituents on reaction pathways .
  • Isotopic Labeling : Use 15N-labeled thiosemicarbazides to track nitrogen incorporation into the thiazolidinone ring via MS/MS fragmentation .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Example : A study reports IC50 = 12 µM (MCF-7 cells) , while another finds IC50 = 35 µM .
  • Resolution Strategies :

  • Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Validate activity in 3D cell cultures or patient-derived xenografts to reduce in vitro–in vivo discrepancies .
  • Perform meta-analysis of structure-activity relationships (SAR) to identify substituents (e.g., nitro groups) that enhance potency .

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